molecular formula C14H20N4O2 B2454204 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone CAS No. 2034605-53-1

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone

Cat. No. B2454204
CAS RN: 2034605-53-1
M. Wt: 276.34
InChI Key: GLCYYXWZBKXVCC-UHFFFAOYSA-N
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Description

The compound “(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone)” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class of compounds . These compounds are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .


Synthesis Analysis

The synthesis of this class of compounds involves a regioselective reaction with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrazolo[1,5-a]pyrazin-4(5H)-one skeleton, with additional cyclopropyl and morpholino groups attached .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This is followed by carbonylation under pressure in a methanol solution .

Scientific Research Applications

Antiproliferative Effects on Lung Adenocarcinoma Cell Line

Pyrazolo[1,5-a]pyrazine derivatives, including the compound , have been found to have antiproliferative effects on the A549 cell line, which is a KRAS mutant lung adenocarcinoma cell line . The study revealed that an amide group with a long alkyl chain and benzene ring with a p-CF3 group could be important for efficiency .

Inhibitory Effects on HIV-1 Integrase

Pyrazolopyrazinones, which include the compound , have shown inhibitory effects on HIV-1 integrase . This makes them potential candidates for the development of new antiretroviral drugs.

Inhibitory Effects on Dipeptidyl Peptidase-IV

These compounds have also shown inhibitory effects on dipeptidyl peptidase-IV . This enzyme is a target for the treatment of type 2 diabetes, suggesting a potential application in this field.

Antimicrobial Activity

The compound has shown antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts . This suggests potential applications in the development of new antimicrobial agents.

Inhibitors of Mycobacterium ATP Synthase

Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been found to inhibit mycobacterium ATP synthase . This suggests potential applications in the treatment of tuberculosis.

Inhibitors of p38 Kinase

Pyrazole derivatives have been found to inhibit p38 kinase . This kinase is involved in cellular responses to stress and inflammation, suggesting potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-14(16-5-7-20-8-6-16)17-3-4-18-12(10-17)9-13(15-18)11-1-2-11/h9,11H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCYYXWZBKXVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone

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